molecular formula C11H12N4O3S B11034687 2,6-dimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)nicotinamide

2,6-dimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)nicotinamide

Cat. No.: B11034687
M. Wt: 280.31 g/mol
InChI Key: VQLYAEMJKYASJI-UHFFFAOYSA-N
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Description

2,6-dimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a pyridine ring substituted with methoxy groups and a thiadiazole moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Coupling with Pyridine Derivative: The thiadiazole intermediate is then coupled with a pyridine derivative that has methoxy groups at the 2 and 6 positions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2,6-dimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group in the thiadiazole ring can be reduced to an amine.

    Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2,6-dimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-dimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,6-dimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide: shares similarities with other thiadiazole and pyridine derivatives, such as:

Uniqueness

The uniqueness of 2,6-dimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide lies in its combined structural features, which confer distinct chemical reactivity and potential biological activity. The presence of both methoxy groups and a thiadiazole ring enhances its versatility in various chemical reactions and applications.

Properties

Molecular Formula

C11H12N4O3S

Molecular Weight

280.31 g/mol

IUPAC Name

2,6-dimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide

InChI

InChI=1S/C11H12N4O3S/c1-6-14-15-11(19-6)13-9(16)7-4-5-8(17-2)12-10(7)18-3/h4-5H,1-3H3,(H,13,15,16)

InChI Key

VQLYAEMJKYASJI-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=C(N=C(C=C2)OC)OC

Origin of Product

United States

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